molecular formula C9H8ClNO3 B3026840 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid CAS No. 1150098-39-7

7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid

Cat. No.: B3026840
CAS No.: 1150098-39-7
M. Wt: 213.62
InChI Key: BLFBEBOCEPNCRD-UHFFFAOYSA-N
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Description

7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid: is a heterocyclic compound with a molecular formula of C9H8ClNO3 and a molecular weight of 213.62 g/mol . This compound is characterized by the presence of a chloro group, a ketone group, and a carboxylic acid group within an indolizine ring structure. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid involves the reaction of 2-fluoro-4-iodoaniline with lithium hexamethyldisilazane in tetrahydrofuran at 0°C to room temperature for 4 hours. The reaction mixture is then quenched with hydrochloric acid and extracted with a mixture of methanol and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective chlorination, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The chloro group can be substituted by various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the ketone group can lead to the formation of carboxylic acids.

    Reduction: Reduction of the ketone group results in the corresponding alcohol.

    Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
  • 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-methyl ester

Uniqueness

7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

7-chloro-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-5-4-7(12)11-3-1-2-6(11)8(5)9(13)14/h4H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFBEBOCEPNCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=O)N2C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695092
Record name 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150098-39-7
Record name 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 1b (800 mg, 3.52 mmol) was stirred in a solution of THF (10 mL), MeOH (5 mL), and 1N NaOH (5 mL) at r.t. for 20 h. The solution was made acidic with 1N HCl and extracted (3×) with CHCl3. Organics were dried (MgSO4) and concentrated in vacuo to give 637 mg (85%) of compound 9a as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 13.17 (s, 1H), 6.43 (s, 1H), 3.99 (t, 2H, J=7.4 Hz), 3.32 (t, 2H, J=7.8 Hz), 1.95-2.21 (m, 2H). MS (ES) [m+H] calc'd for C9H8ClNO3, 214. found 214.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
Reactant of Route 2
7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
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7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
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7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
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7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
Reactant of Route 6
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7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid

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